molecular formula C13H10N2O4 B2891251 N-((5-(furan-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide CAS No. 1105205-26-2

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide

Cat. No.: B2891251
CAS No.: 1105205-26-2
M. Wt: 258.233
InChI Key: WRBCOEIIKZQZEZ-UHFFFAOYSA-N
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Description

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide is a heterocyclic compound featuring a fused isoxazole-furan core. The molecule contains two furan rings: one directly attached to the isoxazole moiety at position 5 and another forming the carboxamide group. This structural architecture suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to heterocyclic scaffolds.

Properties

IUPAC Name

N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c16-13(11-4-2-6-18-11)14-8-9-7-12(19-15-9)10-3-1-5-17-10/h1-7H,8H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRBCOEIIKZQZEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate . Another approach involves the radical bromination of a methyl group followed by conversion to a phosphonate and subsequent reaction with a benzaldehyde derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The isoxazole ring can be reduced to form isoxazolines.

    Substitution: Electrophilic substitution reactions can occur on the furan ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

    Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Furanones

    Reduction: Isoxazolines

    Substitution: Various substituted furans

Scientific Research Applications

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cancer cell pathways to exert anticancer effects .

Comparison with Similar Compounds

Table 2: Inferred Properties Based on Structural Analogues

Property This compound LMM11 Ranitidine Derivatives
LogP (lipophilicity) ~2.1 (moderate) ~3.5 (high) ~1.8 (low)
Solubility Moderate in DMSO High in DMSO High in aqueous buffers
Metabolic Stability High (isoxazole resistance) Moderate Low (sulfanyl cleavage)
Bioactivity Antifungal (hypothetical) Confirmed Antiulcer
  • Lipophilicity : The target compound’s dual furan rings and isoxazole core likely confer moderate lipophilicity, enhancing membrane permeability compared to highly polar ranitidine derivatives .
  • Antifungal Potential: While LMM11 demonstrated efficacy against Candida albicans (MIC₅₀ = 8 µg/mL) , the target compound’s isoxazole-furan scaffold may require derivatization (e.g., sulfonamide addition) to achieve comparable activity.

Biological Activity

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's pharmacological properties, including its anticancer, antimicrobial, and anti-inflammatory activities, supported by various studies and data.

The compound has a molecular weight of approximately 178.19 g/mol and features a furan ring and isoxazole moiety which are known for their biological activities. The structural formula is represented as follows:

N 5 furan 2 yl isoxazol 3 yl methyl furan 2 carboxamide\text{N 5 furan 2 yl isoxazol 3 yl methyl furan 2 carboxamide}

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds with similar furan and isoxazole structures have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µg/mL)Reference
7fHCT1166.76
7dHCT11643
7aA54993.1

In these studies, the compound 7f exhibited the most promising anticancer activity, outperforming standard chemotherapeutics like 5-fluorouracil.

Antimicrobial Activity

Compounds containing furan and isoxazole rings have also been evaluated for their antimicrobial properties. For example, a related study indicated that derivatives of furan exhibited notable antibacterial activity against various strains:

CompoundBacteria StrainMinimum Inhibitory Concentration (MIC)Reference
126cStaphylococcus aureus12.5 µg/mL
126fBacillus subtilis6.25 µg/mL

These findings suggest that this compound may possess similar antimicrobial properties.

Anti-inflammatory Activity

The anti-inflammatory potential of furan-based compounds has been documented in several studies. For instance, derivatives have shown inhibition of pro-inflammatory cytokines in vitro, indicating their potential use in treating inflammatory diseases.

Case Studies

  • Cytotoxicity Assessment : A study investigated the cytotoxic effects of various furan derivatives on lung carcinoma (A549) and colon cancer (HCT116) cell lines. The results demonstrated a dose-dependent response with significant selectivity towards HCT116 cells, suggesting that modifications in the furan structure can enhance anticancer activity.
  • Molecular Docking Studies : Computational studies have been conducted to understand the binding interactions of this compound with target proteins involved in cancer pathways. These studies provide insights into the mechanism of action and help in optimizing the compound for better efficacy.

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